1,5-Dihydro-2H-1,2-azaborol-2-yl
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Overview
Description
1,5-Dihydro-2H-1,2-azaborol-2-yl is a heterocyclic compound that contains both nitrogen and boron atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-2H-1,2-azaborol-2-yl typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a boron-containing precursor with a nitrogen-containing compound under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the cyclization process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydro-2H-1,2-azaborol-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially changing its reactivity.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of this compound.
Scientific Research Applications
1,5-Dihydro-2H-1,2-azaborol-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1,5-Dihydro-2H-1,2-azaborol-2-yl exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-dione: A compound with a similar ring structure but different functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with different atoms in the ring.
Uniqueness
1,5-Dihydro-2H-1,2-azaborol-2-yl is unique due to the presence of both nitrogen and boron in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
113612-87-6 |
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Molecular Formula |
C3H5BN |
Molecular Weight |
65.89 g/mol |
InChI |
InChI=1S/C3H5BN/c1-2-4-5-3-1/h1-2,5H,3H2 |
InChI Key |
JPFPSXVIYQEFPF-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C=CCN1 |
Origin of Product |
United States |
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